N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide is a benzamide derivative featuring a sulfone-containing tetrahydrothiophene ring and a 5-methylfuran-2-ylmethyl substituent. Its structure comprises:
- Core: A 4-(pentyloxy)benzamide backbone, providing lipophilicity via the pentyloxy chain.
- (5-Methylfuran-2-yl)methyl: A heteroaromatic group that may enhance bioavailability and influence receptor binding .
This compound is structurally designed to balance lipophilicity (via the pentyloxy chain) and polarity (via the sulfone and furan moieties), making it a candidate for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C22H29NO5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-pentoxybenzamide |
InChI |
InChI=1S/C22H29NO5S/c1-3-4-5-13-27-20-10-7-18(8-11-20)22(24)23(15-21-9-6-17(2)28-21)19-12-14-29(25,26)16-19/h6-11,19H,3-5,12-16H2,1-2H3 |
InChI Key |
VZMIDMPCRWEMEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A tetrahydrothiophene ring with a 1,1-dioxide functional group.
- A pentyloxy group attached to a benzamide moiety.
- A methylfuran substituent that may contribute to its biological properties.
Chemical Formula: C₁₈H₂₃N₃O₃S
Molecular Weight: 357.46 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. Notable mechanisms include:
- Inhibition of Protein Targets: The compound may inhibit specific proteins involved in cell signaling pathways, which can lead to altered cellular responses.
- Modulation of Enzyme Activity: It has been observed to affect enzymes that play roles in metabolic pathways, potentially influencing drug metabolism and efficacy.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of MRSA growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Activity Against MRSA
In a study evaluating the efficacy of various compounds against methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibited significant antibacterial activity. The compound was tested in vitro and demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains. -
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a potential application in treating inflammatory diseases, although further studies are needed to confirm these effects in vivo. -
Cytotoxicity in Cancer Research
The cytotoxic effects of the compound were explored in various cancer cell lines. Results indicated that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. Further research is required to elucidate the specific pathways involved and the compound's effectiveness across different cancer types.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of benzamide, including compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)benzamide, exhibit antiviral activity against various strains of viruses. For instance, studies have shown that certain benzamide derivatives can inhibit Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. These compounds demonstrated low micromolar IC50 values, indicating significant antiviral potential .
Analgesic Effects
In vivo studies have suggested that this compound may possess analgesic properties. In rodent models of neuropathic pain, administration of the compound resulted in a marked reduction in pain behaviors. This finding suggests its potential use as an analgesic agent in pain management therapies.
Case Study 1: Antiviral Activity Against EV71
A study focused on synthesizing N-phenylbenzamide derivatives found that certain modifications to the benzamide scaffold enhanced antiviral activity against EV71. The research highlighted the importance of structural modifications for improving efficacy and metabolic stability .
| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1e | 5.7 ± 0.8 | 620 ± 0.0 | >110 |
| Compound 3g | 18 ± 1.2 | Not reported | Not reported |
This table summarizes the antiviral activity of synthesized compounds against EV71.
Case Study 2: Analgesic Potential
In a study evaluating various compounds for their analgesic effects, this compound was tested in a rodent model. The results indicated a significant reduction in pain behaviors when compared to control groups, suggesting its potential for further development as a therapeutic agent for pain relief.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The pentyloxy chain (C5) in the target compound provides moderate lipophilicity (logP ~3–4), compared to the hexyloxy analogue (logP ~4–5) .
- Electron Effects : The sulfone group in the tetrahydrothiophene ring enhances polarity and hydrogen-bond acceptor capacity, contrasting with methoxy-substituted analogues that donate electron density .
- Metabolic Stability : The 5-methylfuran group in the target compound may undergo oxidative metabolism, whereas fluorophenyl-substituted analogues (e.g., ) exhibit slower hepatic clearance due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
